1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate)
CAS No.: 123864-17-5
Cat. No.: VC0182721
Molecular Formula: C46H58O10
Molecular Weight: 770.96
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123864-17-5 |
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Molecular Formula | C46H58O10 |
Molecular Weight | 770.96 |
IUPAC Name | [4-[4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoyl]oxyphenyl] 4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoate |
Standard InChI | InChI=1S/C46H58O10/c1-5-43(47)53-31-13-9-7-11-15-35(3)29-33-51-39-21-17-37(18-22-39)45(49)55-41-25-27-42(28-26-41)56-46(50)38-19-23-40(24-20-38)52-34-30-36(4)16-12-8-10-14-32-54-44(48)6-2/h5-6,17-28,35-36H,1-2,7-16,29-34H2,3-4H3 |
Standard InChI Key | IBYXBHRGDTUIBX-UHFFFAOYSA-N |
SMILES | CC(CCCCCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCCCCOC(=O)C=C |
Introduction
Chemical Structure and Properties
1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) is identified by the CAS number 123864-17-5. The compound has a molecular formula of C38H42O10 with a molecular weight of approximately 658.73 g/mol, though some sources report variations in these measurements . This discrepancy may be attributed to different measurement techniques or calculation methods.
The compound features a central 1,4-phenylene core connected to benzoate groups with terminal acryloyloxy functional groups. This structural arrangement provides the compound with its characteristic liquid crystalline properties due to the rigid core and flexible side chains that allow for ordered molecular alignment while maintaining mobility.
Property | Value |
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Boiling point | 779.2±60.0 °C (Predicted) |
Density | 1.156 |
Vapor pressure | 0.005 Pa at 20-50°C |
Storage temperature | 2-8°C |
Form | Solid: particulate/powder |
Color | White |
LogP | 6.2 at 30°C and pH 6.97 |
Mesophase behavior | Cr 107 N 157 I |
The mesophase behavior indicated in the table shows that the compound transitions from crystalline (Cr) phase to nematic (N) phase at 107°C and then to isotropic (I) phase at 157°C . This thermal behavior is critical for its applications in liquid crystal technologies.
Synonyms and Related Compounds
The compound is known by several synonyms in scientific literature and commercial contexts:
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RM 1
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1,4-phenylene bis(4-((acryloyloxy)methoxy)benzoate)
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Benzoic acid, 4-[[6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 1,4-phenyleneester
Several structurally related compounds exist with similar applications, including 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) (CAS: 125248-71-7) and 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) (CAS: 174063-87-7) .
Applications in Advanced Materials
Liquid Crystal Displays
The primary application of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) is in the production of liquid crystal displays (LCDs). The compound functions as a liquid crystal monomer that can be polymerized to form stable networks with liquid crystalline properties. These properties are essential for various LCD technologies, including TN-LCD, STN-LCD, and TFT-LCD, with TFT-LCD being most prevalent due to its superior display performance.
The compound's stick-like molecular structure and polarizable groups enable it to maintain the orderly orientation necessary for liquid crystal phases. When incorporated into displays, it allows for the precise manipulation of light through controlled molecular alignments.
Photonic Materials and Responsive Polymers
Beyond conventional displays, this compound has shown significant potential in developing advanced photonic materials. Research indicates that the acrylate functional groups enable polymerization reactions that can create specialized materials with responsive properties.
Application Area | Key Properties Utilized | Potential Uses |
---|---|---|
Photonic films | Liquid crystalline alignment | Reflective displays, optical filters |
Responsive polymers | Stimuli sensitivity to temperature/humidity | Sensors, actuators |
Liquid crystal elastomers | Combined elasticity and anisotropy | Artificial muscles, soft robotics |
Gas separation membranes | Molecular alignment | Selective filtration systems |
Biomedical Applications
Research has explored the potential of this compound and related liquid crystal monomers in drug delivery systems. The polymer networks formed by these monomers show promise for controlled release mechanisms, particularly for hydrophilic drugs. In vitro studies have indicated that the release profile can be modulated by adjusting the cross-linking density of the network.
Research Findings and Current Developments
Liquid Crystalline Transformation Kinetics
Studies focusing on the transformation kinetics of liquid crystalline compounds based on 1,4-phenylene derivatives have revealed important insights into their thermal behavior. Research using differential scanning calorimetry (DSC) has determined the apparent activation energy of transformation and Avrami exponent values for these materials .
For related 1,4-phenylene derivatives like 1,4-phenylene 4-n-methoxybenzoate-4-allyl-oxybenzoate (PMOBAOB), an apparent activation energy of transformation of 639.0 kJ mol⁻¹ was recorded, with an Avrami exponent of 1.8. These parameters provide valuable information about the crystallization process and phase transition behavior, which are crucial for optimizing material performance in applications .
Multicolor Photonic Patterns
Recent research has focused on developing multicolor photonic patterns through specialized polymerization techniques using liquid crystalline compounds like 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate). These studies have demonstrated that when properly polymerized, these compounds can create structures with unique optical properties that respond dynamically to environmental stimuli such as humidity and temperature changes .
Temperature-Responsive Cholesteric Liquid Crystals
Investigation into temperature-responsive cholesteric liquid crystals has examined how endcap molecules impact the properties of these systems. Research has shown that incorporating compounds like 2-methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) (structurally similar to our target compound) significantly affects the formation of oligomer chains, resulting in narrower oligomer length distributions compared to non-endcapped counterparts .
This research has also revealed that glass transition temperatures (Tg) and isotropic transition temperatures (Ti) are influenced by the chemical structure of these compounds, with variations in the endcap molecules leading to different thermal behaviors.
Category | Information |
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GHS Symbol | GHS07 |
Signal word | Warning |
Hazard statements | H302 - Harmful if swallowed |
H315 - Causes skin irritation | |
H319 - Causes serious eye irritation | |
H335 - May cause respiratory irritation | |
Precautionary statements | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray |
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
The compound should be stored at low temperatures (2-8°C) and kept dry to maintain its stability and effectiveness . Proper handling practices, including the use of appropriate personal protective equipment, are essential when working with this material.
Future Research Directions and Prospects
The future development of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) and related compounds is likely to focus on several emerging research areas:
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Development of air-curable, high-resolution patternable liquid crystal systems for large-scale photonic film production
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Integration with other functional materials to create hybrid systems with enhanced properties
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Exploration of biomedical applications, including advanced drug delivery systems with controlled release mechanisms
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Application in flexible electronics and displays, where the compound's unique properties could enable new form factors
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Development of self-healing materials based on the responsive properties of liquid crystal networks
Research into liquid crystalline particles prepared from dispersion and precipitation polymerization represents another promising direction. Studies have shown that these particles can preserve the original layer spacing of the monomer mixture and align LC molecules radially, with potential applications in dye absorption and controlled release systems .
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